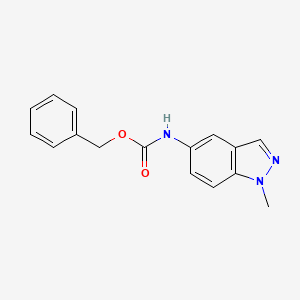

benzyl N-(1-methylindazol-5-yl)carbamate

Description

Benzyl N-(1-methylindazol-5-yl)carbamate is a carbamate-protected amine derivative featuring a 1-methylindazole moiety. Carbamates are widely employed in organic synthesis as amine-protecting groups due to their stability under various reaction conditions and selective deprotection pathways. This compound likely serves as an intermediate in synthetic routes requiring temporary amine protection, with the benzyl carbamate group offering robustness against acidic and basic conditions until deliberate removal via hydrogenolysis.

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

benzyl N-(1-methylindazol-5-yl)carbamate |

InChI |

InChI=1S/C16H15N3O2/c1-19-15-8-7-14(9-13(15)10-17-19)18-16(20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20) |

InChI Key |

KEEAUROVJDMKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on carbamate-protected amines and related directing groups, emphasizing synthetic utility, stability, and functional applications. Key compounds include tert-butyl carbamate (Boc)-protected analogs, dibenzyl-protected amines, and N,O-bidentate directing groups (e.g., benzamide derivatives).

Carbamate Protecting Groups: Stability and Deprotection

The choice of carbamate protecting group significantly impacts synthetic efficiency. Below is a comparative analysis based on general carbamate chemistry and methods outlined in :

Key Findings :

- Benzyl carbamate (as in the target compound) is preferred for reactions requiring acid/base stability, such as Grignard or alkylation steps. Its deprotection via hydrogenolysis avoids harsh acids, preserving acid-sensitive functionalities .

- Boc groups are advantageous in orthogonal protection strategies but require acidic deprotection, limiting compatibility with acid-labile substrates.

- Dibenzyl protection offers similar stability to benzyl carbamate but may introduce steric hindrance due to bulkier substituents.

Comparison with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () exemplifies a benzamide derivative with an N,O-bidentate directing group. Unlike carbamates, such compounds facilitate metal-catalyzed C–H activation by coordinating transition metals (e.g., Pd, Ru).

Insights :

- The target compound’s carbamate group lacks the dual coordination sites of N,O-bidentate systems, making it less effective in directing C–H activation. However, its indazole moiety may still participate in π-π stacking or hydrogen bonding, influencing reactivity in heterocyclic synthesis.

Structural and Functional Advantages

- Steric Effects : The 1-methyl group on the indazole ring may reduce aggregation in solution, enhancing solubility compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.